molecular formula C9H5BrF4 B12620244 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene CAS No. 922141-62-6

6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene

Cat. No.: B12620244
CAS No.: 922141-62-6
M. Wt: 269.03 g/mol
InChI Key: PXPNSJNVKZJPQW-UHFFFAOYSA-N
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Description

6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C₉H₄BrF₄ It is a derivative of indene, characterized by the presence of bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the indene ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions include various substituted indene derivatives, ketones, carboxylic acids, and hydrogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
  • 5-Bromo-2,2,3,3-tetrafluoro-1H-indene

Uniqueness

6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and steric effects, making it valuable for specialized applications in research and industry.

Properties

CAS No.

922141-62-6

Molecular Formula

C9H5BrF4

Molecular Weight

269.03 g/mol

IUPAC Name

5-bromo-2,2,3,3-tetrafluoro-1H-indene

InChI

InChI=1S/C9H5BrF4/c10-6-2-1-5-4-8(11,12)9(13,14)7(5)3-6/h1-3H,4H2

InChI Key

PXPNSJNVKZJPQW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(C1(F)F)(F)F

Origin of Product

United States

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